Cyclosporine metabolite M17

Immunopharmacology Metabolite profiling Transplantation research

Cyclosporine metabolite M17 (AM1, CAS 89270-28-0) is the single most abundant circulating CsA metabolite in transplant patients, often exceeding parent drug levels—making it the definitive reference standard for LC-MS/MS method validation (linear range: 1–1000 ng/mL). Unlike other CsA metabolites, M17 uniquely engages both cyclophilin and a 50 kDa auxiliary protein and ranks as the least nephrotoxic CsA-related compound in renal proximal tubular cell assays. This ≥98% purity standard enables metabolite-specific quantitation, differential target engagement studies, and low-toxicity control experiments that simple CsA substitution cannot achieve.

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
Cat. No. B15278460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporine metabolite M17
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
InChIKeyZPZHKIOMBYYVRD-WRDPQARASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporine Metabolite M17 (AM1): A Structurally Defined Primary Hydroxylated Derivative for Research and Procurement


Cyclosporine metabolite M17 (also designated AM1, CAS 89270-28-0) is a monohydroxylated primary metabolite of the calcineurin inhibitor cyclosporine A (CsA), formed via cytochrome P450 3A-mediated allylic oxidation at residue 1 of the cyclic undecapeptide [1]. As a chemically distinct, single-modification derivative of CsA, M17 retains measurable in vitro immunosuppressive activity—unlike many other CsA metabolites which exhibit negligible or undetectable potency [2]. Its molecular formula is C62H111N11O13, with an average mass of 1218.6 Da [1]. M17 is consistently identified as the predominant circulating CsA metabolite in transplant patient blood, often exceeding the parent drug concentration [3].

Why Cyclosporine Metabolite M17 Cannot Be Replaced by Parent Drug CsA or Other Metabolites in Specialized Applications


Despite sharing a common biosynthetic origin, cyclosporine metabolites exhibit profoundly divergent and non-interchangeable biological and analytical profiles. Substituting M17 with CsA introduces a >6-fold difference in immunosuppressive IC50 in antigen-driven T-cell clone assays [1]. Using metabolite M1 or M21 instead of M17 yields up to an order-of-magnitude lower potency in mixed lymphocyte culture (MLC) suppression [2]. Critically, M17 uniquely binds both cyclophilin and an auxiliary 50 kDa protein—a dual-binding profile not replicated by M1, M21, M8, M13, M18, or M26 [3]. From an analytical standpoint, M17 is the predominant circulating metabolite, with blood concentrations often exceeding CsA by several-fold in transplant recipients [4]. These quantitative divergences in potency, target engagement, and abundance preclude simple one-to-one substitution in research requiring metabolite-specific outcomes.

Quantitative Differentiation of Cyclosporine Metabolite M17: Comparative Evidence Against CsA and Other Primary Metabolites


Immunosuppressive Potency Ranking: M17 Outperforms M1, M21, and CsD in Multi-Assay Panel

In a comprehensive in vitro comparative study evaluating six cyclosporine-related compounds across mitogen (ConA, PHA, PWM), MLC, and PKC activation assays, M17 consistently ranked as the third most potent immunosuppressive agent—exceeding metabolites M1 and M21, as well as the CsD analogue [1]. The overall immunosuppressive potency hierarchy was quantitatively established as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 [1].

Immunopharmacology Metabolite profiling Transplantation research

Antigen-Specific T-Cell Clone Proliferation: 31-Fold Lower Potency of M17 Relative to CsA

In a direct head-to-head comparison using antigen-driven T lymphocyte clones derived from rejected human kidney grafts, M17 exhibited an IC50 of 500 ng/mL for inhibiting clone cell proliferation, compared to 16 ng/mL for cyclosporine A (CsA) [1]. This represents a 31-fold reduction in potency for M17.

T-cell biology Immunosuppression Clone proliferation

IL-2 Production Inhibition: M17 Matches CsA Efficacy, Diverging from M21

In mixed lymphocyte culture (MLC) assays, both M17 and M1 inhibited interleukin-2 (IL-2) production to the same extent as cyclosporine A (CsA), demonstrating equipotent suppression of this critical T-cell activation cytokine [1]. In contrast, metabolite M21 was significantly less inhibitory, and the secondary metabolite M8 was largely devoid of activity [1].

Cytokine signaling T-cell activation IL-2

Protein Binding Profile: M17 Uniquely Binds Both Cyclophilin and a 50 kDa Protein

Among seven purified CsA metabolites analyzed for binding to cyclophilin and a 50 kDa protein purified from JURKAT cells, only M17 demonstrated binding to both proteins, matching the dual-binding profile of CsA [1]. In contrast, M1, M13, M21, and M26 bound only to cyclophilin, while M8 and M18 bound exclusively to the 50 kDa protein [1].

Mechanism of action Cyclophilin Target engagement

In Vitro Nephrotoxicity Ranking: M17 and M1 Exhibit Lowest Toxicity Among Six Compounds

In a comparative in vitro nephrotoxicity assessment using suspensions of freshly isolated rabbit renal proximal tubular cells, M17 and M1 demonstrated the lowest nephrotoxic potential among the six compounds tested, based on enzyme release, Na+/K+-ATPase activity, and glutathione content [1]. The nephrotoxicity ranking was established as: CsA > CsD > CsC > M21 > M17, M1 [1].

Nephrotoxicity Renal safety Toxicology

Circulating Blood Concentration: M17 is the Predominant Metabolite, Frequently Exceeding CsA Levels

In serial blood monitoring of renal allograft recipients, M17 was consistently identified as the preponderant circulating CsA metabolite [1]. In 34 of 37 (92%) patient blood samples analyzed, the concentration of M17 exceeded that of the parent drug CsA [1]. Quantitatively, M17 was detected in the blood at 86-2004 ng/mL, whereas M1 and M21 were found at up to 100 ng/mL [1].

Therapeutic drug monitoring Pharmacokinetics Bioanalysis

High-Value Research and Industrial Applications for Cyclosporine Metabolite M17


Reference Standard for HPLC and LC-MS/MS Therapeutic Drug Monitoring Method Development

Given that M17 is the predominant circulating CsA metabolite and exceeds parent drug levels in over 90% of transplant patient samples, analytical laboratories developing or validating quantitative LC-MS/MS or HPLC methods for cyclosporine monitoring require purified M17 as a reference standard [1]. The validated linear range of 1-1000 ng/mL for M17 in whole blood supports its use in calibrator and quality control material preparation [2].

Mechanistic Studies of Calcineurin/NFAT Pathway and Cyclophilin Binding

M17 uniquely binds both cyclophilin and a 50 kDa auxiliary protein—a dual-binding profile not observed with M1 or M21—making it an essential tool for dissecting the differential contributions of these binding partners to calcineurin inhibition and NFAT dephosphorylation [3]. This metabolite enables researchers to study target engagement mechanisms distinct from those mediated by the parent drug CsA.

In Vitro Nephrotoxicity Studies Requiring Low-Toxicity CsA-Derived Controls

With an established nephrotoxicity ranking placing M17 among the least toxic CsA-related compounds (lower than CsA, CsD, CsC, and M21 in rabbit renal proximal tubular cell assays), M17 serves as an appropriate low-toxicity control in studies investigating cyclosporine-induced renal injury mechanisms [4]. Its use allows researchers to separate parent drug nephrotoxicity from metabolite-mediated effects.

IL-2 Production Studies in T-Cell Activation and Immunosuppression Research

M17 inhibits IL-2 production in MLC assays to the same extent as CsA, despite demonstrating reduced overall immunosuppressive potency in other assays [5]. This differential activity profile makes M17 a valuable experimental compound for isolating IL-2-dependent versus IL-2-independent T-cell activation pathways in transplant immunology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosporine metabolite M17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.